An In-depth Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride: A Key Building Block for CNS Drug Discovery
An In-depth Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride: A Key Building Block for CNS Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly for challenging targets within the central nervous system (CNS), the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] Within this context, the 3,3-difluoropiperidine moiety has emerged as a privileged scaffold. The geminal difluoro substitution at the 3-position of the piperidine ring introduces a conformational bias and alters the basicity of the piperidine nitrogen, providing a handle to fine-tune pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide provides an in-depth technical overview of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3), a versatile building block with significant potential for the development of novel CNS-active agents.[7][8]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, properties, and applications of this compound, grounded in established scientific literature.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1416440-29-3 | [7][8][9] |
| Molecular Formula | C12H16ClF2NO | [8] |
| Molecular Weight | 263.71 g/mol | [8][9] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [8] |
| Storage | Store long-term in a cool, dry place | [8] |
Safety and Handling:
4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride is classified as an irritant. All handling should be conducted by technically qualified personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Mechanistic Considerations
The synthesis of 4-substituted 3,3-difluoropiperidines, including the benzyloxy derivative, has been elegantly described in the literature. A robust and adaptable strategy, as outlined by Surmont et al. (2010), provides a reliable pathway to this class of compounds.[7] This multi-step synthesis is designed to construct the difluoropiperidine core and introduce the desired substituent at the 4-position.
Conceptual Synthetic Workflow
The overall synthetic strategy involves the construction of a key lactam intermediate followed by its reduction to the target piperidine. This approach allows for the late-stage introduction of various N-substituents, enhancing the modularity of the synthesis for creating diverse compound libraries.
Caption: A generalized workflow for the synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride.
Detailed Experimental Protocol (Adapted from Surmont et al., 2010)
The following protocol is a representative, detailed procedure for the synthesis of 4-(benzyloxy)-3,3-difluoropiperidine.[7]
Step 1: Synthesis of Ethyl 5-(benzyloxy)-2,2-difluoro-4-cyanopentanoate
-
To a stirred suspension of activated copper powder in anhydrous DMSO, add ethyl bromodifluoroacetate.
-
Slowly add a solution of 4-(benzyloxy)but-2-enenitrile in DMSO. The causality for using copper is to facilitate the 1,4-conjugate addition of the difluoroacetate enolate to the α,β-unsaturated nitrile.
-
Maintain the reaction at room temperature and monitor by GC-MS until the starting material is consumed.
-
Work up the reaction by pouring it into water and extracting with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired difluoro-cyanoester intermediate.
Step 2: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidin-2-one
-
Dissolve the purified difluoro-cyanoester from the previous step in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF. The borane selectively reduces the nitrile group to a primary amine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the dropwise addition of methanol, followed by 4 M HCl in dioxane.
-
Heat the mixture to reflux for several hours to induce lactamization. The in-situ generated amino ester undergoes spontaneous cyclization to form the stable six-membered lactam.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude lactam, which can be purified by crystallization or chromatography.
Step 3: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine
-
To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of the 4-(benzyloxy)-3,3-difluoropiperidin-2-one in THF dropwise. LiAlH4 is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine.
-
After the addition is complete, heat the reaction mixture to reflux and stir for several hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-3,3-difluoropiperidine as a free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of HCl in dioxane or diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride as a stable, crystalline solid.
Applications in Drug Development: A Scaffold for CNS Targets
The 3,3-difluoropiperidine scaffold is of significant interest in medicinal chemistry, particularly for targeting CNS proteins. The gem-difluoro group at the 3-position can serve as a bioisostere for a carbonyl group or other polar functionalities, while also influencing the pKa of the piperidine nitrogen, which can be critical for blood-brain barrier penetration and target engagement.[1][4][5]
Dopamine D4 Receptor Antagonists:
A prominent application of difluoropiperidine derivatives is in the development of antagonists for the dopamine D4 receptor.[4][5] The D4 receptor is implicated in the pathophysiology of several CNS disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[5] The 4-(benzyloxy)-3,3-difluoropiperidine scaffold provides a key structural element for building potent and selective D4 antagonists.
Conceptual Role in Ligand Design
The following diagram illustrates the conceptual integration of the 4-(benzyloxy)-3,3-difluoropiperidine scaffold into a hypothetical D4 receptor antagonist.
Caption: Conceptual model of the scaffold's role in D4 antagonist design.
In this conceptual model, the 4-(benzyloxy)-3,3-difluoropiperidine core provides the foundational structure for interaction with the receptor. The benzyloxy group at the 4-position can be modified to explore specific binding pockets, while the piperidine nitrogen serves as an attachment point for various substituents that can be tailored to optimize potency, selectivity, and pharmacokinetic properties, such as CNS penetration.[4][5] Research in this area has shown that derivatives of this scaffold can achieve high binding affinity and selectivity for the D4 receptor.[4]
Conclusion
4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride is a valuable and versatile building block for medicinal chemists engaged in the discovery of novel therapeutics, particularly for CNS disorders. Its synthesis is well-established, and the strategic incorporation of the 3,3-difluoro moiety offers a sophisticated tool for fine-tuning the properties of lead compounds. As our understanding of the complex biology of CNS targets continues to evolve, the demand for such rationally designed, fluorinated scaffolds is poised to grow, underscoring the importance of this compound in the drug discovery pipeline.
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Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
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